molecular formula C12H8F2N2O5 B5788249 N-[2-(difluoromethoxy)phenyl]-5-nitrofuran-2-carboxamide

N-[2-(difluoromethoxy)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B5788249
M. Wt: 298.20 g/mol
InChI Key: WILYKJXNRSBHHG-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-5-nitrofuran-2-carboxamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of both difluoromethoxy and nitrofuran groups in its structure imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-5-nitrofuran-2-carboxamide typically involves the reaction of 2-(difluoromethoxy)aniline with 5-nitrofuran-2-carboxylic acid chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or hydroxylamine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(difluoromethoxy)phenyl isothiocyanate
  • 2-(difluoromethoxy)phenyl isocyanate
  • Difluoromethoxylated ketones

Uniqueness

N-[2-(difluoromethoxy)phenyl]-5-nitrofuran-2-carboxamide is unique due to the combination of difluoromethoxy and nitrofuran groups in its structure. This combination imparts distinctive chemical reactivity and biological activity compared to other similar compounds. The presence of the difluoromethoxy group enhances its stability and lipophilicity, while the nitrofuran moiety contributes to its redox activity and potential bioactivity.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O5/c13-12(14)21-8-4-2-1-3-7(8)15-11(17)9-5-6-10(20-9)16(18)19/h1-6,12H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILYKJXNRSBHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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